4-Bromo-2-fluorotoluene
Overview
Description
4-Bromo-2-fluorotoluene: is an organic compound with the chemical formula C7H6BrF . It is characterized by the presence of both bromine and fluorine atoms attached to a toluene ring. This compound is a colorless liquid and is used as a building block in the synthesis of various pharmaceuticals, agrochemicals, and organic intermediates .
Mechanism of Action
Target of Action
4-Bromo-2-fluorotoluene is primarily used as a starting reagent in the synthesis of other compounds
Mode of Action
As a chemical reagent, this compound interacts with other chemicals in a reaction rather than with biological targets. For example, it can be used in the synthesis of 4-borono-2-fluorophenylalanine and methyl 4-bromo-2-methoxybenzoate .
Result of Action
The primary result of this compound’s action is the formation of new compounds through chemical reactions. The properties and effects of these compounds can vary widely depending on their structure and function .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Multi-step Reaction: One common method involves a multi-step reaction starting from 4-bromo-2-nitrotoluene. The process includes:
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 4-Bromo-2-fluorotoluene can undergo nucleophilic substitution reactions where the bromine or fluorine atoms are replaced by other nucleophiles.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are typically used under mild conditions.
Major Products:
Substitution Products: Depending on the nucleophile, products can include various substituted toluenes.
Coupling Products: Biaryl compounds are commonly formed in Suzuki-Miyaura coupling reactions.
Scientific Research Applications
Chemistry:
Building Block: Used as a starting material in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals
Biology and Medicine:
Positron Emission Tomography (PET): It is used in the synthesis of 4-borono-2-fluorophenylalanine, a reagent for PET studies.
Industry:
Dyes and Pigments: Employed as an intermediate in the production of dyes and pigments.
Liquid Crystals: Utilized in the development of liquid crystals for electronic displays.
Comparison with Similar Compounds
- 4-Bromo-2-fluoroanisole
- 4-Bromo-2-fluorobenzoic acid
- 2-Bromo-4-fluorotoluene
- 3-Bromo-4-fluorotoluene
Uniqueness:
Properties
IUPAC Name |
4-bromo-2-fluoro-1-methylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrF/c1-5-2-3-6(8)4-7(5)9/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZFVUQSAJMLFOZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30199411 | |
Record name | 4-Bromo-2-fluorotoluene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30199411 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51436-99-8 | |
Record name | 4-Bromo-2-fluorotoluene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=51436-99-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromo-2-fluorotoluene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051436998 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Bromo-2-fluorotoluene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30199411 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-bromo-2-fluorotoluene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.984 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-Bromo-2-fluorotoluene | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UVQ369UZC2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What can you tell us about the reactivity of 4-Bromo-2-fluorotoluene based on the provided research?
A1: The research demonstrates that this compound can undergo a series of reactions to ultimately yield Methyl 4-bromo-2-methoxybenzoate []. This suggests the molecule possesses reactive sites susceptible to bromination, hydrolysis, cyanidation, methoxylation, and esterification. The presence of both bromine and fluorine atoms, known as halogens, on the aromatic ring influences its reactivity and can direct further chemical transformations.
Q2: Could you elaborate on the significance of achieving a high purity of Methyl 4-bromo-2-methoxybenzoate (99.8%) from this compound?
A2: Achieving a high purity of 99.8% for Methyl 4-bromo-2-methoxybenzoate is significant for several reasons []. High purity is often critical in organic synthesis, especially when the product is intended for further reactions or applications where impurities could interfere with desired outcomes. This is particularly relevant in pharmaceutical contexts where even small amounts of impurities can be detrimental.
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